molecular formula C18H20F3N5O2S B4810713 N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4810713
M. Wt: 427.4 g/mol
InChI Key: YSDBFIOFEZZZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the trifluoromethyl group and the sulfonamide moiety. Common reagents used in these reactions include pyrazole derivatives, trifluoromethylating agents, and sulfonamide precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N4-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as dichloroanilines and other pyrazole derivatives . These compounds share some structural similarities but differ in their functional groups and specific properties. The uniqueness of N4-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its trifluoromethyl group and sulfonamide moiety, which contribute to its distinct chemical and biological activities.

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique structure and properties make it a valuable subject for studies in chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2S/c1-10-16(25-29(27,28)17-11(2)22-23-12(17)3)13(4)26(24-10)9-14-6-5-7-15(8-14)18(19,20)21/h5-8,25H,9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDBFIOFEZZZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=C(N(N=C2C)CC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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